molecular formula C18H19NO2 B4730931 2-(allyloxy)-N-(2,4-dimethylphenyl)benzamide

2-(allyloxy)-N-(2,4-dimethylphenyl)benzamide

Cat. No.: B4730931
M. Wt: 281.3 g/mol
InChI Key: OZNOXPWXWSWTEH-UHFFFAOYSA-N
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Description

2-(allyloxy)-N-(2,4-dimethylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ADB-CHMINACA, and it belongs to the class of synthetic cannabinoids.

Mechanism of Action

The mechanism of action of ADB-CHMINACA is not fully understood. However, it is believed to act on the cannabinoid receptors in the brain, which are responsible for regulating various physiological processes, including pain perception, appetite, and mood.
Biochemical and Physiological Effects:
ADB-CHMINACA has been shown to have a range of biochemical and physiological effects. It has been found to have analgesic properties, which make it a potential candidate for the treatment of pain. It has also been shown to have anxiolytic properties, which make it a potential candidate for the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

ADB-CHMINACA has several advantages as a research tool. It is a potent and highly selective agonist of the cannabinoid receptors, which makes it an ideal tool for studying the role of these receptors in various physiological processes. However, there are also some limitations to its use. ADB-CHMINACA is highly potent, which makes it difficult to work with in the laboratory. It also has a short half-life, which makes it difficult to study its long-term effects.

Future Directions

There are several future directions for research on ADB-CHMINACA. One area of research is the development of more potent and selective agonists of the cannabinoid receptors. Another area of research is the development of new therapeutic applications for ADB-CHMINACA, including the treatment of neurological disorders and inflammatory diseases. Finally, there is a need for further research into the long-term effects of ADB-CHMINACA, particularly in terms of its potential for addiction and abuse.

Scientific Research Applications

ADB-CHMINACA has been extensively studied for its potential applications in various fields. It has been found to have significant potential in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-prop-2-enoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-4-11-21-17-8-6-5-7-15(17)18(20)19-16-10-9-13(2)12-14(16)3/h4-10,12H,1,11H2,2-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNOXPWXWSWTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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